Ethyl 4-methylhexa-2,4-dienoate
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Overview
Description
Ethyl 4-methylhexa-2,4-dienoate is an organic compound with the molecular formula C8H12O2. It is an ester derived from 4-methylhexa-2,4-dienoic acid and ethanol. This compound is known for its distinctive fruity aroma, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methylhexa-2,4-dienoate can be synthesized through various methods. One common approach involves the esterification of 4-methylhexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst. Another method includes the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling . This method ensures high stereoselectivity and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. These processes typically involve the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methylhexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 4-methylhexa-2,4-dienoic acid.
Reduction: 4-methylhexa-2,4-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methylhexa-2,4-dienoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methylhexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Ethyl 4-methylhexa-2,4-dienoate can be compared with other similar compounds such as:
Ethyl 2-trans-4-cis-decadienoate:
(2E,4E)-hexa-2,4-dienoic acid: This compound shares a similar dienoic structure but is primarily used as a food preservative.
This compound stands out due to its unique combination of chemical properties and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-methylhexa-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGUDPCNDKMRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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